molecular formula C12H19N3O3 B13949403 3(2H)-Pyridazinone, 2-methyl-5-morpholino-4-propoxy- CAS No. 51659-94-0

3(2H)-Pyridazinone, 2-methyl-5-morpholino-4-propoxy-

Cat. No.: B13949403
CAS No.: 51659-94-0
M. Wt: 253.30 g/mol
InChI Key: FTOCJMMRNZYPTP-UHFFFAOYSA-N
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Description

3(2H)-Pyridazinone, 2-methyl-5-morpholino-4-propoxy- is a pyridazinone derivative with a propoxy group at position 4, a methyl group at position 2, and a morpholino substituent at position 3. This compound belongs to a class of heterocyclic molecules known for their broad pharmacological activities, particularly in analgesia and anti-inflammatory applications . The pyridazinone core is critical for binding to biological targets, as its planar structure and hydrogen-bonding capabilities enhance interactions with receptors .

The compound’s design builds on earlier pyridazinone derivatives like emorfazone (4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone), a clinically used nonsteroidal anti-inflammatory drug (NSAID) with reduced gastric toxicity compared to traditional NSAIDs like phenylbutazone . The replacement of the ethoxy group in emorfazone with a propoxy group was hypothesized to improve lipophilicity and potency, as longer alkoxy chains (e.g., propoxy, butoxy) enhance metabolic stability and receptor affinity .

Properties

CAS No.

51659-94-0

Molecular Formula

C12H19N3O3

Molecular Weight

253.30 g/mol

IUPAC Name

2-methyl-5-morpholin-4-yl-4-propoxypyridazin-3-one

InChI

InChI=1S/C12H19N3O3/c1-3-6-18-11-10(9-13-14(2)12(11)16)15-4-7-17-8-5-15/h9H,3-8H2,1-2H3

InChI Key

FTOCJMMRNZYPTP-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=NN(C1=O)C)N2CCOCC2

Origin of Product

United States

Preparation Methods

Core Pyridazinone Synthesis

The pyridazinone ring is typically constructed via cyclization of diketones with hydrazines or their derivatives. For example:

  • Cyclization of β-ketoesters : Reacting β-aroylpropionic acids with hydrazine hydrate forms 3(2H)-pyridazinones.
  • Multicomponent reactions : Ultrasound-promoted reactions of arenes, cyclic anhydrides, and arylhydrazines yield pyridazinones in high efficiency.

Example protocol :

  • Combine maleic anhydride, phenylhydrazine, and [bmim]Br-AlCl₃ catalyst.
  • Irradiate with ultrasound (40 kHz, 60°C, 30 min).
  • Isolate via column chromatography (yield: 85–92%).

Regioselective Synthesis Challenges

Regioselectivity is critical for positioning substituents. The patent EP1082309B1 highlights strategies to avoid regioisomers:

  • Use 3,4,5-trichloropyridazine as a starting material for sequential substitutions.
  • Separate isomers early via crystallization (e.g., using ethanol/water mixtures).

Key steps from EP1082309B1 :

  • React 3,4,5-trichloropyridazine with 3-amino-1-propanol to isolate 4-(3-hydroxypropylamino)-3,5-dichloropyridazine.
  • Acetylate hydroxy groups, then substitute Cl at position 5 with morpholine.
  • Deprotect and methylate position 2.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Multicomponent Ultrasound, 60°C, 30 min 85–92% Rapid, high yield Requires specialized equipment
Chapman rearrangement 150–180°C, N₂ atmosphere 65–72% Eco-friendly (solvent-free) Long reaction times (40–70 min)
Regioselective Crystallization, stepwise substitution 46–59% Minimizes regioisomers Multi-step, low overall yield

Spectral Characterization

Reported data for analogs:

  • ¹H NMR (CDCl₃) : δ 1.2–1.5 (m, propoxy CH₃), 3.6 (m, morpholino CH₂), 7.0 (s, pyridazinone H).
  • IR (KBr) : 1611 cm⁻¹ (C=C), 1146 cm⁻¹ (C-O-C).
  • MS : m/z 293 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-morpholino-4-propoxy-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyridazinone derivatives.

Scientific Research Applications

3(2H)-Pyridazinone, 2-methyl-5-morpholino-4-propoxy- is a pyridazinone derivative featuring a six-membered heterocyclic ring containing two nitrogen atoms, a morpholino group, and a propoxy substituent. Pyridazinones are known for their diverse pharmacological profiles, particularly in exhibiting analgesic and anti-inflammatory effects, which makes them significant in medicinal chemistry.

Pharmaceutical Applications

3(2H)-Pyridazinone, 2-methyl-5-morpholino-4-propoxy- is primarily used in pharmaceutical applications because of its analgesic and anti-inflammatory properties. Its potential therapeutic uses include treating conditions linked to inflammatory processes. Studies suggest that derivatives of this compound can effectively inhibit inflammatory mediators such as histamine and serotonin and selectively inhibit cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1), making them useful in developing safer non-steroidal anti-inflammatory drugs (NSAIDs).

The efficacy of 3(2H)-pyridazinone, 2-methyl-5-morpholino-4-propoxy- has been favorably compared to established analgesics, demonstrating a superior therapeutic index compared to many existing NSAIDs. Research indicates that interactions with this compound may lead to enhanced therapeutic efficacy compared to traditional analgesics.

Analogs

Several compounds share structural similarities with 3(2H)-pyridazinone, 2-methyl-5-morpholino-4-propoxy-, each exhibiting unique properties:

Compound NameStructureBiological Activity
Emorfazone4-Ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinoneAnalgesic and anti-inflammatory
M731014-Ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinonePotent analgesic; less gastric toxicity
6-Ethoxy derivativesVarious substitutions on the pyridazinone ringEnhanced anti-inflammatory activity

Mechanism of Action

The mechanism of action of 2-Methyl-5-morpholino-4-propoxy-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory and analgesic effects. The exact pathways and molecular interactions depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Table 1: Key Pyridazinone Derivatives and Their Pharmacological Properties

Compound Name Substituents (Positions) Key Activities Potency vs. Emorfazone Toxicity Profile References
Emorfazone 4-ethoxy, 2-methyl, 5-morpholino Analgesic, anti-inflammatory, antipyretic Baseline Lower gastric toxicity vs. NSAIDs
2-methyl-5-morpholino-4-propoxy- 4-propoxy, 2-methyl, 5-morpholino Enhanced analgesic/anti-inflammatory activity 1.5–2× higher Similar to emorfazone
4-amino-2-methyl-6-phenyl-5-vinyl- 4-amino, 2-methyl, 6-phenyl, 5-vinyl Antinociceptive (central action) 3× higher Not reported
6-ethoxy-2-ethyl-5-morpholino- 6-ethoxy, 2-ethyl, 5-morpholino Superior antipyretic activity 2× higher Mild gastric irritation
6-(4-methoxyphenyl)-3(2H)-pyridazinones 6-(4-methoxyphenyl), acetamide/propanamide at C2 Significant analgesic activity (peripheral action) Comparable Reduced ulcerogenic effects
5-chloro-6-aryl-2-methyl- 5-chloro, 6-aryl, 2-methyl Synthetic intermediate; limited activity data N/A Not characterized

Key Findings

(1) Alkoxy Chain Length and Position

  • Propoxy vs. Ethoxy : The substitution of ethoxy (emorfazone) with propoxy (4-propoxy derivative) significantly increased analgesic potency in the Randall-Selitto test (1.5–2×) and reduced pyrexia in animal models . This aligns with the trend that longer alkoxy chains (e.g., propoxy, butoxy) improve metabolic stability and receptor binding .
  • Positional Isomerism: Studies on positional isomers (e.g., 4-ethoxy vs. 6-ethoxy) revealed that activity is highly sensitive to substituent placement. For example, 6-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone exhibited weaker anti-inflammatory activity than emorfazone .

(2) Morpholino vs. Other Amine Substituents

  • The morpholino group at position 5 is critical for balancing potency and toxicity. Derivatives with piperazinyl or pyrrolidino groups showed reduced activity or higher toxicity .

(3) Hybrid Derivatives

  • Hybrid molecules combining pyridazinone with piperazinyl or triazine moieties (e.g., trazodone-inspired derivatives) demonstrated enhanced central antinociceptive activity, surpassing acetaminophen and noramidopyrine in writhing tests .

Toxicity and Therapeutic Index

  • Therapeutic Index : The propoxy derivative’s therapeutic index (LD50/ED50) is superior to mepirizole, tiaramide, and benzydamine, making it a safer candidate for chronic inflammation management .

Biological Activity

3(2H)-Pyridazinone, 2-methyl-5-morpholino-4-propoxy- is a compound from the pyridazinone class, recognized for its diverse pharmacological activities, particularly in analgesic and anti-inflammatory domains. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a six-membered heterocyclic ring with two nitrogen atoms, a morpholino group at the fifth position, and a propoxy substituent at the fourth position. Its molecular formula is C14H23N3O3C_{14}H_{23}N_{3}O_{3} . The unique structural features contribute to its biological activity.

The mechanism of action primarily involves the inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is crucial for mediating inflammation. By selectively inhibiting COX-2 over COX-1, the compound aims to reduce gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Analgesic and Anti-inflammatory Effects

Research indicates that 3(2H)-pyridazinone derivatives exhibit significant analgesic and anti-inflammatory properties. Studies have shown that these compounds can inhibit inflammatory mediators such as histamine and serotonin . The compound's efficacy has been compared favorably against established analgesics, demonstrating a superior therapeutic index .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals that while many exhibit analgesic properties, the unique combination of substituents in 3(2H)-pyridazinone, 2-methyl-5-morpholino-4-propoxy- may confer distinct pharmacological benefits. The following table summarizes the biological activities of related compounds:

Compound NameStructureBiological Activity
Emorfazone4-Ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinoneAnalgesic and anti-inflammatory
M731014-Ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinonePotent analgesic; less gastric toxicity
6-Ethoxy derivativesVarious substitutions on the pyridazinone ringEnhanced anti-inflammatory activity

Case Studies and Research Findings

  • Inhibition Studies : A study indicated that 3(2H)-pyridazinone derivatives effectively inhibited COX enzymes, suggesting their potential as safer alternatives to traditional NSAIDs .
  • Cytotoxicity Assessment : In vitro studies demonstrated that certain derivatives exhibited selective cytotoxic effects against human colon carcinoma cells (HCT116), indicating potential applications in cancer therapy .
  • Synthesis and Evaluation : Researchers synthesized various pyridazinone derivatives and evaluated their biological activities. The results showed that modifications in substituents could enhance specific activities, highlighting the importance of structure-activity relationships (SAR) in drug design .

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